molecular formula C9H8N2O2 B109065 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid CAS No. 1048913-13-8

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

Cat. No.: B109065
CAS No.: 1048913-13-8
M. Wt: 176.17 g/mol
InChI Key: RPYQVSLCGITEHQ-UHFFFAOYSA-N
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Description

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is an organic compound with the molecular formula C9H8N2O2 It is a derivative of pyridine and pyrrole, featuring a fused bicyclic structure

Mechanism of Action

Target of Action

The primary target of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound acts as an inhibitor to FGFR, thereby disrupting these signaling pathways .

Biochemical Pathways

The compound’s action affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially halt the progression of these cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could potentially be used as a therapeutic agent in cancer treatment .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-pyrrolo[2,3-b]pyridin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYQVSLCGITEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622799
Record name (1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048913-13-8
Record name (1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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